

An In-Depth Technical Guide to 1-Propanol, 3-(2-hydroxyethoxy)-

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Compound of Interest

Compound Name:	1-Propanol, 3-(2-hydroxyethoxy)-
CAS No.:	929-28-2
Cat. No.:	B3058930

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **1-Propanol, 3-(2-hydroxyethoxy)-**, a di-functional alcohol and ether. Given the specificity of this molecule, this document synthesizes direct information where available and draws upon established knowledge of structurally related compounds to offer field-proven insights for its application in research and development.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is paramount for reproducible research and regulatory compliance. **1-Propanol, 3-(2-hydroxyethoxy)-** is known by several names, and understanding these synonyms is crucial when searching literature and databases.

Identifier	Value
Systematic (IUPAC) Name	3-(2-Hydroxyethoxy)propan-1-ol
CAS Number	929-28-2[1]
Molecular Formula	C5H12O3[1]
Molecular Weight	120.15 g/mol [1]
Common Synonyms	3-(2-hydroxyethoxy)-1-propanol[1]
InChI Key	DSVZDMKYVFDILG-UHFFFAOYSA-N
Canonical SMILES	C(COCCO)O

Physicochemical Properties

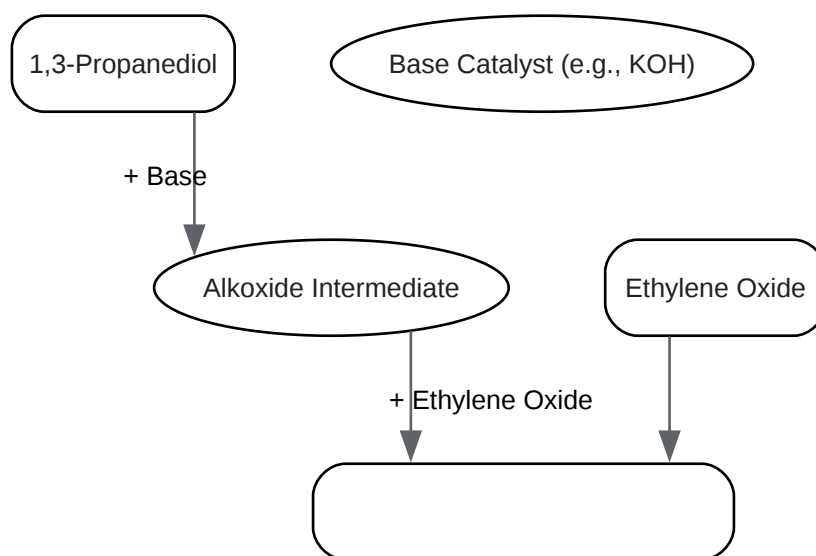
The physicochemical properties of a molecule dictate its behavior in various systems, influencing its solubility, stability, and potential applications as an excipient or solvent. While extensive experimental data for this specific molecule is not widely published, its structural features as a diol ether allow for reliable predictions.

Property	Value / Description	Significance in Drug Development
Physical Form	Liquid at room temperature.	Affects handling, storage, and formulation processes.
Solubility	Expected to be miscible with water and polar organic solvents.	High water solubility is advantageous for aqueous formulations. Amphiphilic nature may aid in solubilizing poorly soluble APIs.
Boiling Point	Estimated to be high due to hydrogen bonding capabilities.	Low volatility reduces handling hazards and maintains formulation concentration.
Purity	Commercially available at purities of 97-98%.	High purity is essential for pharmaceutical applications to avoid introducing impurities that could affect safety or efficacy.
Storage	Store in a dry, cool, and well-ventilated area in a tightly sealed container.	Prevents degradation and maintains the integrity of the compound.

Synthesis and Manufacturing

While specific industrial synthesis routes for **1-Propanol, 3-(2-hydroxyethoxy)-** are not prominently documented in publicly available literature, its structure suggests a logical synthetic pathway based on fundamental organic chemistry principles. A plausible and common method for creating such ether alcohols is the alkoxylation of a diol.

A likely synthesis involves the reaction of 1,3-propanediol with ethylene oxide. This reaction is typically base-catalyzed.



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Caption: Plausible synthesis route for **1-Propanol, 3-(2-hydroxyethoxy)-**.

Experimental Protocol: A Generalized Approach

- **Alkoxide Formation:** In a suitable reaction vessel, 1,3-propanediol is treated with a catalytic amount of a strong base, such as potassium hydroxide, to form the potassium alkoxide of 1,3-propanediol. Water is typically removed by distillation to drive the equilibrium.[2]
- **Ethoxylation:** The reaction mixture is then heated, and ethylene oxide is introduced under pressure. The alkoxide undergoes nucleophilic attack on the ethylene oxide ring.
- **Workup:** After the reaction is complete, the catalyst is neutralized, and the product is purified, typically through vacuum distillation, to separate it from unreacted starting materials and any byproducts.

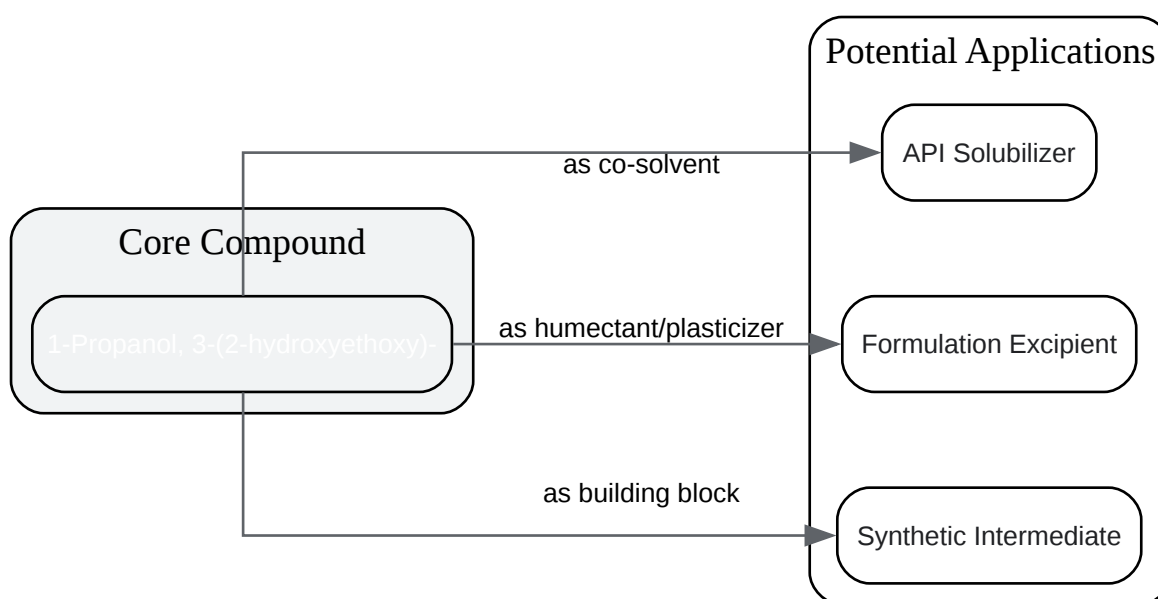
This process is analogous to the preparation of other glycol ethers and can be adapted to produce the target molecule with high selectivity.[2]

Applications in Research and Drug Development

While specific applications of **1-Propanol, 3-(2-hydroxyethoxy)-** in marketed drug products are not widely documented, its structure as a diethylene glycol alkyl ether suggests several

potential uses in pharmaceutical formulations, drawing parallels with functionally similar excipients.

- **Solubilizing Agent:** The combination of hydroxyl groups and an ether linkage imparts an amphiphilic character. This makes it a candidate for use as a co-solvent to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), which is a significant challenge in drug formulation.[3][4]
- **Excipient in Topical and Oral Formulations:** Its properties suggest it could be used as a humectant, plasticizer, or viscosity modifier in various dosage forms.[3]
- **Chemical Intermediate:** The two hydroxyl groups provide reactive sites for further chemical modification, making it a potential building block in the synthesis of more complex molecules, including APIs and prodrugs.



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Caption: Potential roles of **1-Propanol, 3-(2-hydroxyethoxy)-** in drug development.

Analytical Characterization

A robust analytical methodology is essential for confirming the identity, purity, and stability of a chemical compound. For **1-Propanol, 3-(2-hydroxyethoxy)-**, a combination of

chromatographic and spectroscopic techniques would be employed.

Chromatographic Methods

Gas chromatography (GC) is the preferred method for the analysis of volatile to semi-volatile compounds like glycol ethers.

- Gas Chromatography-Flame Ionization Detection (GC-FID): Suitable for quantification and purity assessment.
- Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification through mass fragmentation patterns.

A General GC-MS Protocol:

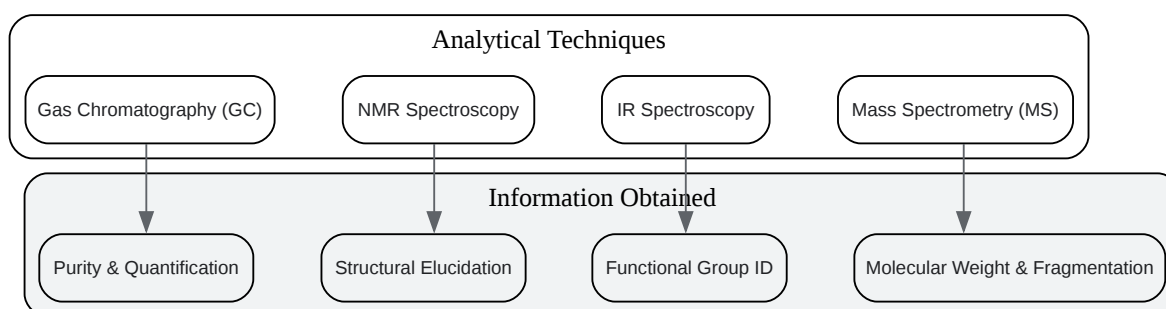
- Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane).
- Injection: Inject a small volume of the prepared sample into the GC.
- Separation: Use a capillary column with a suitable stationary phase to separate the components of the sample based on their boiling points and polarity.
- Detection: The separated components are introduced into the mass spectrometer, ionized (typically by electron impact), and the resulting fragments are detected.

Spectroscopic Methods

Spectroscopic analysis provides detailed information about the molecular structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would provide information on the number of different proton environments and their neighboring protons. Expected signals would correspond to the protons of the two hydroxyl groups, the three methylene groups in the propyl chain, and the two methylene groups of the ethoxy moiety.^[5]

- ^{13}C NMR: Would show distinct signals for each of the five carbon atoms in the molecule, confirming the carbon skeleton.[5]
- Infrared (IR) Spectroscopy:
 - A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ would indicate the presence of the O-H stretching vibrations of the hydroxyl groups.[6]
 - Strong C-O stretching absorptions would be expected in the fingerprint region (around 1100 cm^{-1}).[6]
 - C-H stretching vibrations from the alkyl chain would appear around $2850\text{-}3000\text{ cm}^{-1}$.
- Mass Spectrometry (MS):
 - The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
 - Characteristic fragmentation patterns resulting from the cleavage of C-C and C-O bonds would aid in structural confirmation.



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Caption: Analytical workflow for the characterization of **1-Propanol, 3-(2-hydroxyethoxy)-**.

Safety and Toxicology

For **1-Propanol, 3-(2-hydroxyethoxy)-** (CAS 929-28-2), specific toxicological data is limited. However, safety assessments can be informed by data on structurally similar diethylene glycol monoalkyl ethers. It is imperative to handle this compound with the appropriate precautions until more specific data becomes available.

General Hazards of Diethylene Glycol Ethers:

- Eye Irritation: May cause eye irritation.[7]
- Skin Irritation: May cause mild skin irritation.[7]
- Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation and central nervous system depression.[7] Some diethylene glycol ethers have been associated with kidney damage.[7]
- Reproductive and Developmental Toxicity: Certain ethylene glycol ethers have demonstrated adverse reproductive and fetal effects in animal studies.[7]

Precautionary Measures:

- Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition. [7]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Propanol, 3-(2-hydroxyethoxy)- is a di-functional alcohol and ether with potential applications in the pharmaceutical industry, primarily as a solubilizing agent, excipient, or synthetic intermediate. While comprehensive data for this specific molecule is not abundant, its properties and potential applications can be inferred from its chemical structure and the well-documented characteristics of related glycol ethers. Researchers and drug development professionals should employ standard analytical techniques for its characterization and adhere

to safety protocols appropriate for diethylene glycol ethers. Further research into the specific properties and applications of this compound is warranted to fully realize its potential in pharmaceutical sciences.

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